Chlorpheniramine N-Oxide Dihydrochloride

Catalog No.
S12763126
CAS No.
M.F
C16H21Cl3N2O
M. Wt
363.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorpheniramine N-Oxide Dihydrochloride

Product Name

Chlorpheniramine N-Oxide Dihydrochloride

IUPAC Name

3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine oxide;dihydrochloride

Molecular Formula

C16H21Cl3N2O

Molecular Weight

363.7 g/mol

InChI

InChI=1S/C16H19ClN2O.2ClH/c1-19(2,20)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;;/h3-9,11,15H,10,12H2,1-2H3;2*1H

InChI Key

OHKSBZICVDICGZ-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)[O-].Cl.Cl

Chlorpheniramine N-Oxide Dihydrochloride is a chemical compound that serves as a major metabolite of Chlorpheniramine, which is a first-generation antihistamine widely used for the treatment of allergic reactions. The compound has the molecular formula C16H21Cl3N2OC_{16}H_{21}Cl_{3}N_{2}O and a molecular weight of 363.71 g/mol. Its structure includes a pyridine ring and a chlorophenyl group, contributing to its pharmacological properties. The compound is typically encountered as a dihydrochloride salt, enhancing its solubility and stability in various solvents such as dimethyl sulfoxide and methanol .

Typical of nitrogen-containing compounds. Notably, it may participate in oxidative reactions where the nitrogen atom can be oxidized to form different derivatives. The dihydrochloride form indicates that it can react with bases to release hydrochloric acid, which can be significant in pharmaceutical formulations. Additionally, it may engage in nucleophilic substitution reactions due to the presence of halogen atoms in its structure .

Chlorpheniramine N-Oxide Dihydrochloride exhibits antihistaminic activity, similar to its parent compound, Chlorpheniramine. It functions primarily as an H1 receptor antagonist, blocking the action of histamine at these receptors, thereby alleviating symptoms associated with allergic responses such as itching, sneezing, and runny nose. Furthermore, studies suggest that this metabolite may also possess additional pharmacological effects, including potential anti-inflammatory properties .

The synthesis of Chlorpheniramine N-Oxide Dihydrochloride typically involves the oxidation of Chlorpheniramine using various oxidizing agents. Common methods include:

  • Oxidation with Hydrogen Peroxide: This method employs hydrogen peroxide as an oxidant under acidic conditions to convert Chlorpheniramine into its N-oxide form.
  • Using Oxidizing Agents: Other oxidizing agents such as sodium hypochlorite or potassium permanganate can also be utilized for the oxidation process.
  • Salt Formation: The resulting N-oxide can be treated with hydrochloric acid to form the dihydrochloride salt .

Chlorpheniramine N-Oxide Dihydrochloride is primarily used in research settings to study antihistaminic effects and metabolic pathways of Chlorpheniramine. Its applications include:

  • Pharmaceutical Research: Investigating its efficacy and safety profile as an antihistamine.
  • Metabolic Studies: Understanding its role as a metabolite in drug metabolism.
  • Formulation Development: Utilizing its properties for developing new antihistaminic formulations .

Research on interaction studies involving Chlorpheniramine N-Oxide Dihydrochloride has shown that it may interact with other pharmacological agents affecting histaminergic pathways. Studies suggest that concurrent use with other central nervous system depressants may enhance sedative effects. Additionally, interactions with other antihistamines or medications metabolized by similar pathways could influence therapeutic outcomes or side effects .

Chlorpheniramine N-Oxide Dihydrochloride shares similarities with several other compounds in terms of structure and biological activity. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityBiological ActivityUnique Features
ChlorpheniramineYesAntihistaminicFirst-generation antihistamine
CetirizineModerateAntihistaminicSecond-generation; less sedative effect
DiphenhydramineYesAntihistaminicKnown for stronger sedative properties
PromethazineYesAntihistaminic & sedativeUsed for motion sickness & nausea
HydroxyzineYesAntihistaminic & anxiolyticDual action on anxiety and allergies

Chlorpheniramine N-Oxide Dihydrochloride is unique due to its specific metabolic role as a major metabolite of Chlorpheniramine, providing insights into the pharmacokinetics and dynamics of first-generation antihistamines. Its distinct molecular structure also contributes to variations in receptor affinity and side effect profiles compared to other similar compounds .

The synthesis of chlorpheniramine N-oxide involves the selective oxidation of the tertiary amine nitrogen atom in the chlorpheniramine molecule . The formation of N-oxides from tertiary amines follows well-established oxidation mechanisms that are fundamental to pharmaceutical synthesis [29]. The oxidation process creates a highly polar nitrogen-oxygen bond characterized by significant ionic character and a bond order slightly higher than one [29].

Hydrogen Peroxide-Mediated Oxidation

Hydrogen peroxide represents the most commonly employed oxidizing agent for N-oxide formation due to its cost-effectiveness, high atom economy, and environmentally benign byproducts [29] [36]. The oxidation reaction proceeds through a nucleophilic mechanism where the tertiary amine attacks the electrophilic oxygen center of hydrogen peroxide [30]. This reaction pathway is particularly favorable for more basic amines, as the electron density on the nitrogen atom facilitates the nucleophilic attack [29].

The reaction kinetics demonstrate a clear pH dependence, with optimal conversion rates observed under mildly acidic to neutral conditions [30]. Under these conditions, the reaction typically proceeds at moderate temperatures ranging from 25 to 60 degrees Celsius, with reaction times varying from several hours to complete conversion depending on the specific substrate and reaction conditions [29].

Table 1: Hydrogen Peroxide Oxidation Parameters for N-Oxide Formation

ParameterOptimal RangeEffect on Yield
Temperature25-60°CHigher temperatures increase rate but may reduce selectivity [29]
pH6.0-8.0Neutral to mildly basic conditions favor conversion [30]
Reaction Time2-24 hoursExtended times improve conversion but may introduce side products [29]
Hydrogen Peroxide Equivalents1.1-2.0Excess oxidant improves yield but complicates purification [29]

Peroxyacid-Mediated Oxidation

Meta-chloroperoxybenzoic acid represents an alternative oxidizing agent that demonstrates high efficiency in N-oxide formation [32] [34]. The peroxyacid mechanism involves the transfer of an oxygen atom from the peroxyacid to the tertiary amine nitrogen [34]. This process typically occurs through a concerted mechanism with lower activation energy compared to hydrogen peroxide oxidation [32].

The use of peroxyacids generally provides higher yields and shorter reaction times compared to hydrogen peroxide, with typical conversions achieved within 1-6 hours at ambient temperature [32]. However, the formation of organic acid byproducts necessitates additional purification steps to achieve pharmaceutical-grade purity [34].

Metal-Catalyzed Oxidation Systems

Metal-catalyzed oxidation systems utilizing transition metal complexes have emerged as sophisticated approaches for N-oxide synthesis [31]. Bisguanidinium dinuclear complexes with molybdenum centers have demonstrated exceptional enantioselectivity in asymmetric N-oxidation reactions [31]. These catalytic systems operate through coordination of the substrate to the metal center, followed by oxygen transfer from coordinated peroxide species [31].

The kinetic profile of metal-catalyzed systems typically exhibits first-order dependence on both substrate and oxidant concentrations, with rate constants varying significantly based on the electronic properties of the metal center and ligand environment [31]. Temperature optimization studies indicate optimal performance in the range of 0-25 degrees Celsius for maintaining high selectivity while achieving reasonable reaction rates [31].

Solvent Systems and Reaction Kinetics in Dihydrochloride Salt Formation

The formation of dihydrochloride salts from chlorpheniramine N-oxide involves precise control of reaction parameters to achieve optimal salt formation kinetics [9] [42]. The selection of appropriate solvent systems critically influences both the rate of salt formation and the physical properties of the resulting crystalline material [11].

Solvent Selection and Properties

Dichloromethane emerges as the preferred solvent system for dihydrochloride salt formation due to its ability to dissolve the free base while facilitating precipitation of the salt form upon acidification [10] [41]. The low dielectric constant of dichloromethane promotes rapid protonation equilibria while maintaining sufficient solvation of the organic base [41].

Alternative solvent systems including acetonitrile and ethanol demonstrate variable success depending on the specific substitution pattern of the chlorpheniramine derivative [11]. Acetonitrile provides enhanced solubility for the free base but may require elevated temperatures to achieve complete salt formation [11]. Ethanol-based systems offer improved environmental profiles but often result in lower yields due to competing hydrogen bonding interactions [11].

Table 2: Solvent System Comparison for Dihydrochloride Salt Formation

SolventDielectric ConstantSalt Formation RateYield (%)Crystallinity
Dichloromethane8.9Fast (10-30 min)85-95 [41]High
Acetonitrile37.5Moderate (1-3 hours)75-85 [11]Moderate
Ethanol24.5Slow (3-6 hours)65-75 [11]Variable
Diethyl Ether4.3Very Fast (5-15 min)80-90 [14]High

Reaction Kinetics and pH Control

The kinetics of dihydrochloride salt formation follow second-order behavior with respect to the concentration of hydrochloric acid and first-order dependence on the free base concentration [42]. The reaction rate constant demonstrates strong temperature dependence, with activation energies typically ranging from 40-60 kilojoules per mole depending on the solvent system employed [42].

pH control during salt formation proves critical for achieving complete conversion and preventing side reactions [40] [42]. Optimal pH ranges fall between 1.0-2.5, where protonation of both available nitrogen centers occurs efficiently without inducing decomposition reactions [40]. The kinetic salt effect demonstrates positive correlation with ionic strength up to concentrations of 0.5 molar, beyond which competing ion-pairing effects begin to predominate [42].

The reaction mechanism involves initial rapid protonation of the more basic nitrogen center, followed by slower protonation of the N-oxide functionality [9]. This sequential protonation pattern results in characteristic biphasic kinetic profiles that can be monitored through pH measurements and spectroscopic techniques [42].

Temperature and Concentration Effects

Temperature optimization studies reveal optimal salt formation temperatures in the range of 0-25 degrees Celsius for maintaining product stability while achieving reasonable reaction rates [43]. Higher temperatures accelerate the reaction but may promote competing decomposition pathways that reduce overall yield and purity [43].

Concentration effects demonstrate complex behavior due to competing solubility and precipitation phenomena [45]. Initial free base concentrations in the range of 0.1-0.5 molar provide optimal balance between reaction rate and product quality [45]. Higher concentrations may lead to incomplete salt formation due to limited acid diffusion, while lower concentrations result in extended reaction times and potential contamination issues [45].

Purification Techniques for Pharmaceutical-Grade Material

Achieving pharmaceutical-grade purity for chlorpheniramine N-oxide dihydrochloride requires sophisticated purification strategies that address both chemical impurities and crystalline defects [15] [17]. The purification process typically involves multiple complementary techniques to achieve the stringent purity requirements necessary for pharmaceutical applications [20].

Crystallization and Recrystallization Methods

Crystallization represents the primary purification technique for removing both organic and inorganic impurities from crude chlorpheniramine N-oxide dihydrochloride [15] [19]. The crystallization process exploits differences in solubility between the desired product and impurities to achieve selective precipitation [17].

Solvent selection for recrystallization critically influences both yield and purity outcomes [19]. Polar protic solvents such as methanol and ethanol demonstrate excellent selectivity for removing organic impurities while maintaining high recovery rates [19]. The crystallization process typically involves heating the crude material to complete dissolution, followed by controlled cooling to promote nucleation and crystal growth [15].

Temperature programming during crystallization proves essential for controlling crystal morphology and eliminating occluded impurities [21]. Slow cooling rates in the range of 0.1-1.0 degrees Celsius per minute promote formation of well-defined crystals with minimal defect incorporation [21]. Rapid cooling may result in amorphous precipitation or incorporation of mother liquor impurities within the crystal structure [21].

Table 3: Recrystallization Solvent Systems for Chlorpheniramine N-Oxide Dihydrochloride

Solvent SystemRecovery Yield (%)Purity ImprovementCrystal Quality
Methanol/Water (3:1)88-92 [19]ExcellentHigh
Ethanol/HCl (5:1)85-90 [19]GoodModerate
Isopropanol82-87 [19]GoodHigh
Acetonitrile/Water (4:1)78-85 [19]ModerateVariable

Chromatographic Purification Techniques

High-performance liquid chromatography serves as a complementary purification technique for achieving ultra-high purity specifications [18] [22]. Reversed-phase chromatography using octadecylsilane stationary phases demonstrates excellent resolution for separating chlorpheniramine N-oxide dihydrochloride from structurally related impurities [18].

The chromatographic separation exploits differences in hydrophobicity and hydrogen bonding capacity between the target compound and potential impurities [18]. Mobile phase optimization typically involves gradient elution with water-acetonitrile or water-methanol systems, with pH adjustment using volatile buffers to maintain peak shape and resolution [22].

Preparative-scale chromatography enables purification of multi-gram quantities while maintaining high resolution [20]. Advanced fraction collection systems allow precise isolation of the target peak while rejecting early and late-eluting impurities [20]. The purified fractions require subsequent concentration and crystallization to obtain the final solid form [22].

Advanced Purification Technologies

Continuous chromatography techniques offer significant advantages for large-scale purification operations [18]. Simulated moving bed chromatography and multicolumn countercurrent solvent gradient purification demonstrate superior productivity compared to traditional batch chromatography [18]. These techniques achieve higher yields through automated recycling of intermediate fractions that contain both product and impurities [18].

Sublimation crystallization represents a specialized technique for compounds that demonstrate sufficient vapor pressure under reduced pressure conditions [21]. This method achieves exceptional purity by exploiting differences in sublimation rates between the target compound and non-volatile impurities [21]. The sublimation process typically operates at temperatures 20-50 degrees Celsius below the melting point under vacuum conditions [21].

Isotope-Labelled Derivative Synthesis Methodologies

Isotope-labelled derivatives of chlorpheniramine N-oxide dihydrochloride serve critical roles in pharmaceutical research applications including metabolic studies and analytical method development [23] [25]. The incorporation of stable isotopes requires specialized synthetic approaches that maintain the structural integrity of the parent compound while introducing isotopic labels at specific positions [24].

Deuterium Labeling Strategies

Deuterium incorporation into chlorpheniramine N-oxide represents the most commonly employed isotopic labeling approach [25] [26]. The replacement of hydrogen atoms with deuterium creates compounds that are chemically identical to the parent structure but exhibit distinct mass spectrometric signatures [26]. This property proves invaluable for quantitative analysis using internal standard methodologies [25].

Direct hydrogen-deuterium exchange reactions utilizing deuterium oxide or deuterium gas provide the most straightforward labeling approach [28]. These reactions typically require elevated temperatures and extended reaction times to achieve complete exchange at activated positions [28]. Catalytic systems employing palladium or ruthenium complexes demonstrate enhanced exchange rates and improved selectivity [25].

Late-stage deuterium incorporation through hydrogen isotope exchange offers advantages for complex molecular structures [28]. This approach allows labeling of pre-formed chlorpheniramine N-oxide without requiring extensive synthetic modifications [25]. Flow chemistry techniques provide precise control over reaction parameters and enable continuous production of labeled compounds [28].

Table 4: Deuterium Labeling Methods and Efficiency

Labeling MethodExchange Efficiency (%)Reaction TimeTemperature (°C)
D₂O Exchange (Catalyzed)85-95 [28]4-12 hours60-80
D₂ Gas Exchange90-98 [28]2-8 hours80-120
Deuterated Reagents95-99 [26]1-6 hours25-60
Flow Chemistry HIE88-94 [28]Continuous40-100

Carbon-13 Labeling Approaches

Carbon-13 labeling requires incorporation of the isotope during the synthetic sequence due to the difficulty of post-synthetic carbon exchange [23] [27]. The labeled carbon atoms are typically introduced through isotopically enriched starting materials or reagents during key bond-forming reactions [24].

Biosynthetic labeling approaches utilize microorganisms fed with carbon-13 enriched substrates to produce labeled intermediates [27]. These biotechnological methods offer advantages for introducing multiple labels throughout the molecular framework while maintaining high isotopic enrichment [27]. The labeled intermediates subsequently undergo chemical conversion to the final chlorpheniramine N-oxide derivative [23].

Chemical synthesis using carbon-13 enriched building blocks provides greater control over label positioning but requires careful synthetic planning [24]. The incorporation of labeled carbons typically occurs early in the synthetic sequence to minimize isotope dilution through subsequent transformations [25]. Advanced synthetic techniques including cross-coupling reactions enable efficient incorporation of labeled aromatic segments [24].

Nitrogen-15 and Oxygen-18 Labeling Techniques

Nitrogen-15 labeling focuses on the key nitrogen centers within the chlorpheniramine structure [23] [27]. The incorporation of nitrogen-15 typically requires synthesis from labeled amine precursors or through isotope exchange reactions under forcing conditions [24]. The N-oxide functionality provides additional opportunities for oxygen-18 incorporation through labeled oxidizing agents [25].

Parallel stable isotope labeling employs multiple isotopes simultaneously to create comprehensive labeling patterns [27]. This approach enables detailed metabolic pathway analysis and provides enhanced analytical capabilities [27]. The combination of carbon-13, nitrogen-15, and deuterium labels creates unique mass signatures that facilitate complex mixture analysis [23].

High-Performance Liquid Chromatography represents the cornerstone analytical technique for the separation and quantification of Chlorpheniramine N-Oxide Dihydrochloride and its related impurities. The compound, with molecular formula C₁₆H₁₉ClN₂O·2HCl and molecular weight 363.71 g/mol, presents unique chromatographic challenges due to its amphoteric nature and structural complexity [1] [2].

The optimized chromatographic conditions employ a Cogent Bidentate C8™ column (4.6 × 150 mm, 4μm, 100Å) which provides superior selectivity for basic compounds compared to traditional C18 phases [3] [4]. The bidentate ligand chemistry minimizes secondary interactions with residual silanol groups, thereby reducing peak tailing commonly observed with nitrogen-containing compounds.

The mobile phase system utilizes a binary gradient comprising Mobile Phase A (95% deionized water, 5% acetonitrile, 0.05% trifluoroacetic acid, v/v/v) and Mobile Phase B (acetonitrile with 0.05% trifluoroacetic acid, v/v). The gradient program initiates at 0% B, increases linearly to 15% B over 20 minutes, continues to 30% B at 30 minutes, maintains 30% B until 34 minutes, then returns to initial conditions by 35 minutes with a total run time of 40 minutes [3] [4].

The detection wavelength of 225 nm provides optimal sensitivity while maintaining selectivity for the target compound and related substances. This wavelength represents a compromise between sensitivity and specificity, ensuring adequate detection of low-level impurities while minimizing interference from mobile phase components and excipients [3]. Flow rate optimization at 1.0 mL/minute ensures baseline resolution between Chlorpheniramine N-Oxide Dihydrochloride and six specified related compounds, with retention times ranging from 12.3 to 28.7 minutes.

ParameterConditionReference
Column TypeCogent Bidentate C8™, 4μm, 100Å [3]
Column Dimensions4.6 × 150 mm [3]
Mobile Phase A95% DI Water/5% Acetonitrile/0.05% TFA (v/v) [3]
Mobile Phase BAcetonitrile/0.05% TFA (v/v) [3]
Gradient Profile0-20 min: 0-15% B; 20-30 min: 15-30% B; 30-34 min: 30% B; 34-35 min: 30-0% B [3]
Flow Rate1.0 mL/minute [3]
Detection Wavelength225 nm [3]
Injection Volume10 μL [3]
Column TemperatureAmbient [3]
Run Time40 minutes [3]

Alternative separation protocols have been developed for specific applications. Enantioselective determination utilizing β-cyclodextrin chiral stationary phases (CYCLOBOND I 2000™) enables resolution of individual enantiomers with mobile phase composition of diethylamine acetate (0.25%, pH 4.4):methanol:acetonitrile (85:7.5:7.5, v/v/v) at a reduced flow rate of 0.5 mL/minute [5] [6]. This method achieves enantioselectivity (α) of 1.12 with resolution factor (Rs) of 1.17 for chlorpheniramine, though specific data for the N-oxide metabolite requires further investigation.

Mass Spectrometric Fragmentation Patterns and Structural Elucidation

Mass spectrometric analysis of Chlorpheniramine N-Oxide Dihydrochloride reveals characteristic fragmentation patterns that enable unambiguous identification and structural confirmation. The compound exhibits distinctive behavior under electrospray ionization and atmospheric pressure chemical ionization conditions, with fragmentation patterns highly dependent on source temperature and energy parameters [7] [8].

The molecular ion [M+H]⁺ appears at m/z 291, corresponding to the protonated free base form of Chlorpheniramine N-Oxide. The most diagnostically significant fragmentation involves deoxygenation, producing an intense fragment at m/z 275 through loss of elemental oxygen (16 mass units). This deoxygenation process represents thermal activation rather than collisional activation and serves as a definitive identifier for N-oxide functionality [7].

Under atmospheric pressure ionization conditions, elevated capillary temperatures enhance the intensity ratio of the [M+H-16]⁺ fragment relative to the molecular ion. This temperature-dependent behavior provides a reliable diagnostic tool for distinguishing N-oxide metabolites from hydroxylated analogs, which do not exhibit comparable oxygen loss under similar conditions [7].

The base peak at m/z 275 corresponds to the chlorpheniramine cation formed through N-oxide reduction. Secondary fragmentation produces ions at m/z 258 through further loss of ammonia or methyl groups, with relative intensities ranging from 45-65% depending on instrumental conditions [9] [10]. Additional fragmentation patterns include characteristic losses associated with the dimethylamino side chain and pyridine ring system.

Ion Typem/z ValueRelative Intensity (%)Assignment
Molecular Ion [M+H]⁺291Variable (temperature dependent)Protonated molecular ion
Deoxygenation Fragment [M+H-16]⁺275100Loss of oxygen from N-oxide
Base Peak275100Chlorpheniramine cation
Secondary Fragment25845-65Further fragmentation
Characteristic Loss16 (Oxygen loss)Diagnostic for N-oxideN-oxide deoxygenation

Fast atom bombardment mass spectrometry and tandem mass spectrometry studies demonstrate that fragmentation patterns remain consistent across different ionization techniques when non-reducing matrices such as glycerol are employed [9]. The use of reducing matrices can lead to in-source reduction of the N-oxide to the parent antihistamine, potentially complicating interpretation.

Liquid chromatography-mass spectrometry coupling provides enhanced specificity for bioanalytical applications. Single quadrupole mass spectrometric detection enables quantification limits as low as 125 pg/mL in biological matrices, with linear dynamic ranges spanning 0.13 to 50.0 ng/mL for individual enantiomers [8] [5]. Selected ion monitoring at m/z 291 and 275 provides confirmatory identification while maintaining analytical sensitivity.

Spectroscopic Profiling (Ultraviolet-Visible, Nuclear Magnetic Resonance, Infrared)

Comprehensive spectroscopic characterization of Chlorpheniramine N-Oxide Dihydrochloride employs multiple orthogonal techniques to confirm structural identity and assess purity. Each spectroscopic method provides complementary information regarding molecular structure, functional group identification, and chemical environment.

Ultraviolet-visible spectroscopy reveals characteristic absorption maxima in the range of 262-265 nm when measured in 0.1 N hydrochloric acid or methanolic solutions [11] [12]. The absorption profile reflects the extended conjugation system encompassing the pyridine ring and aromatic chlorophenyl substituent. The N-oxide functionality contributes to bathochromic shifts compared to the parent chlorpheniramine, although the magnitude of this shift requires systematic study across various pH conditions.

Solvent effects significantly influence spectroscopic behavior, with polar protic solvents generally producing red-shifted absorption maxima compared to aprotic systems. The broad absorption range from 225-270 nm encompasses multiple electronic transitions, with the primary π→π* transition occurring at the wavelength maximum. Molar absorptivity values typically range from 8,000 to 15,000 L·mol⁻¹·cm⁻¹, providing adequate sensitivity for quantitative applications [13] [11].

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through detailed analysis of proton and carbon-13 environments. Proton NMR spectra in deuterated chloroform or dimethyl sulfoxide-d6 exhibit characteristic resonances spanning δ 2.3-8.5 ppm, with the N-oxide functionality influencing chemical shifts of adjacent methylene and methyl groups [10] [14]. The pyridine protons appear as distinctive multiplets in the aromatic region (δ 7.0-8.5 ppm), while the chlorophenyl protons produce characteristic AA'BB' patterns.

Carbon-13 NMR spectra reveal signals distributed across δ 20-160 ppm, with quaternary carbon environments providing critical structural information. The N-oxide carbon typically appears significantly downfield compared to the corresponding tertiary amine, serving as a diagnostic identifier. Two-dimensional NMR techniques, including heteronuclear multiple quantum coherence and heteronuclear single quantum coherence experiments, enable complete assignment of all carbon and proton resonances [14].

Infrared spectroscopy identifies functional groups through characteristic vibrational frequencies. The N-oxide stretch appears in the region 1200-1300 cm⁻¹, distinguished from other nitrogen-oxygen functionalities by its specific frequency and intensity. Aromatic C-H stretching vibrations occur near 2900 cm⁻¹, while the pyridine C=N stretch appears at approximately 1640 cm⁻¹ [15]. Attenuated total reflectance infrared spectroscopy enables direct analysis of solid samples without preparation, providing rapid confirmation of identity.

TechniqueParameterValue/RangeSolvent/Conditions
UV-Visible Spectroscopyλmax (nm)262-265 nm0.1 N HCl/Methanol
UV-Visible SpectroscopyAbsorption Range225-270 nmVarious pH conditions
Nuclear Magnetic Resonance¹H-NMR Chemical Shiftsδ 2.3-8.5 ppmCDCl₃/DMSO-d6
Nuclear Magnetic Resonance¹³C-NMR Signalsδ 20-160 ppmCDCl₃/DMSO-d6
Infrared SpectroscopyN-O Stretch~1200-1300 cm⁻¹ATR-IR/KBr pellet
Infrared SpectroscopyC-H Stretch~2900 cm⁻¹ATR-IR/KBr pellet
Infrared SpectroscopyC=N Stretch~1640 cm⁻¹ATR-IR/KBr pellet

Chemometric approaches enhance spectroscopic applications through multivariate analysis. Partial least squares regression models constructed from preprocessed spectral data achieve correlation coefficients exceeding 0.95 for quantitative applications, with root mean square errors of prediction typically below 2.0% relative standard deviation [15]. Standard normal variate and first derivative pretreatments optimize signal-to-noise ratios while minimizing baseline variations.

Impurity Profiling and Limit Tests

Impurity profiling of Chlorpheniramine N-Oxide Dihydrochloride requires systematic identification, quantification, and control of process-related substances, degradation products, and residual starting materials. The complexity of antihistamine synthesis and the inherent instability of N-oxide functionalities necessitate comprehensive analytical strategies encompassing multiple classes of potential impurities [16] [17].

The primary impurity profile includes six specified related compounds, each requiring individual quantification and limit testing. Chlorpheniramine N-Oxide itself serves as the principal metabolite impurity when present in chlorpheniramine drug substance, typically controlled at levels ranging from 0.1-0.5% depending on regulatory requirements and intended use [3] [18]. Related Compounds A, B, C, and D represent process impurities arising from synthetic intermediates or side reactions, each controlled at 0.1% maximum levels.

Pheniramine appears as a starting material impurity, eluting at 12.3 minutes under the established chromatographic conditions. Its early elution provides clear separation from the target compound, enabling accurate quantification at the 0.1% limit level [3]. The compound lacks the chloro substituent present in chlorpheniramine derivatives, resulting in distinct chromatographic and spectroscopic properties.

Retention time reproducibility proves critical for impurity identification, with relative standard deviations typically maintained below 0.5% for system suitability acceptance. Peak resolution requirements mandate baseline separation (Rs ≥ 1.5) between all critical peak pairs, with particular attention to the separation between Chlorpheniramine N-Oxide and Related Compound D, which exhibit similar retention behavior under certain conditions [3] [4].

Impurity TypeRetention Time (min)Limit Test Level (%)Detection MethodIdentification
Chlorpheniramine N-Oxide25.50.1-0.5HPLC-UV (225 nm)Primary metabolite
Related Compound A15.20.1HPLC-UV (225 nm)Process impurity
Related Compound B18.80.1HPLC-UV (225 nm)Process impurity
Related Compound C20.10.1HPLC-UV (225 nm)Process impurity
Related Compound D28.70.1HPLC-UV (225 nm)Degradation product
Pheniramine12.30.1HPLC-UV (225 nm)Starting material

Method validation for impurity testing follows International Conference on Harmonisation guidelines, with particular emphasis on specificity, linearity, accuracy, and precision parameters [19] [17]. Linearity studies encompass concentration ranges from the reporting threshold (typically 0.05% of the assay concentration) to 120% of the specification limit. Correlation coefficients consistently exceed 0.995 for all impurities across their respective analytical ranges.

Accuracy assessments utilize spiked samples containing known concentrations of each impurity at 50%, 100%, and 150% of the specification limit. Recovery values must fall within 90.0-110.0% for individual impurities, with relative standard deviations not exceeding 2.0% [17]. Precision studies encompass both repeatability (intra-day) and intermediate precision (inter-day) evaluations, demonstrating method consistency across different analysts, instruments, and time periods.

Forced degradation studies provide critical information regarding potential degradation pathways and help establish stability-indicating properties of the analytical method. Chlorpheniramine N-Oxide Dihydrochloride demonstrates susceptibility to oxidative conditions, with hydrogen peroxide treatment producing additional degradation products requiring chromatographic separation [20]. Acidic and basic hydrolysis studies reveal moderate degradation under extreme pH conditions, while thermal and photolytic stress produce minimal degradation products.

Detection and quantification limits for impurity testing achieve levels appropriate for pharmaceutical quality control applications. Limits of detection typically range from 0.01-0.05% (w/w) based on signal-to-noise ratios of 3:1, while limits of quantification fall between 0.05-0.15% (w/w) at signal-to-noise ratios of 10:1 [18] [21]. These sensitivity levels exceed regulatory requirements for most pharmaceutical applications.

ParameterAcceptance CriteriaTypical Values Achieved
Linearity RangeReporting level to 120% of specification0.05-1.2% of assay concentration
Correlation Coefficient (r²)≥0.9950.9996-0.9999
Limit of Detection (LOD)S/N ≥ 3:10.01-0.05% (w/w)
Limit of Quantitation (LOQ)S/N ≥ 10:10.05-0.15% (w/w)
Precision (RSD %)≤2.0% (repeatability)0.5-1.5%
Accuracy (% Recovery)90.0-110.0%98.5-101.5%
SpecificityPeak purity ≥99.0%99.5-99.9%
RobustnessRSD ≤2.0% for deliberate changes0.8-1.2%

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

362.071946 g/mol

Monoisotopic Mass

362.071946 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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